molecular formula C27H43NO4 B585591 1-O-Benzoyl C2 Ceramide CAS No. 78715-90-9

1-O-Benzoyl C2 Ceramide

Cat. No.: B585591
CAS No.: 78715-90-9
M. Wt: 445.644
InChI Key: VEPYGQXEUMTGOL-UHIBZTAXSA-N
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Description

1-O-Benzoyl C2 Ceramide is a synthetic derivative of ceramide, a class of lipid molecules known for their role in cellular signaling and structural integrity of cell membranes. Ceramides are sphingolipids, which are essential components of the lipid bilayer in cell membranes. The addition of a benzoyl group to the ceramide structure enhances its stability and bioavailability, making it a valuable compound for various scientific and industrial applications.

Mechanism of Action

Target of Action

1-O-Benzoyl C2 Ceramide primarily targets Protein Kinase B (PKB)/Akt and Protein Phosphatase-2 (PP2A) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with its targets in a complex manner. It inhibits PKB/Akt activation, a process that is crucial for insulin signaling . This inhibition can occur through two distinct mechanisms: one involving atypical protein kinase C zeta (PKCζ) and the other involving PP2A . The choice between these two pathways depends on the structural organization of the plasma membrane, particularly the abundance of caveolin-enriched domains .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to negatively regulate intermediates of the insulin-signaling pathway and inhibit insulin-dependent pathways such as glucose uptake into muscle and adipocytes . It also plays a role in the induction of β-cell apoptosis through multiple mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Pharmacokinetics

The pharmacokinetics of this compound, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to promote insulin resistance in muscle cells . This occurs when this compound enters the salvage/recycling pathway, becomes deacylated to yield sphingosine, and is then re-acylated depending on the availability of long-chain fatty acids provided by the lipogenesis pathway in muscle cells . The salvaged ceramides are responsible for the inhibition of insulin signaling induced by this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of exogenous and endogenous monounsaturated fatty acid oleate can prevent this compound from being recycled into endogenous ceramide species . This forces free fatty acid metabolism towards triacylglyceride production . .

Biochemical Analysis

Biochemical Properties

1-O-Benzoyl C2 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of complex sphingolipids and is a critical mediator of cellular apoptosis and stress responses . The enzymes involved in ceramide metabolism are potential therapeutic targets to manipulate sphingolipids content in tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to play a major role in the onset of skeletal muscle insulin resistance, a prevalent feature of type 2 diabetes . It promotes insulin resistance in muscle cells by entering the salvage/recycling pathway and becoming deacylated .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to induce apoptosis by forming distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering receptor molecules . It also influences gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been shown to induce a loss in insulin sensitivity through the salvage/recycling pathway in muscle cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, topical treatment with sphingolipids, including this compound, has been shown to improve clinical disease and skin barrier function in dogs with atopic dermatitis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the de novo pathway, the sphingomyelin pathway, and the salvage/recycling pathway . It plays an important role in cell signaling and is linked to the mitochondrial electron transport chain and coenzyme Q in a pathway that drives insulin resistance in skeletal muscle .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and transported to the Golgi complex for further processing . It is also found in the plasma membrane where it forms distinct membrane domains .

Subcellular Localization

This compound is localized in various subcellular compartments. It is synthesized in the endoplasmic reticulum, transported to the Golgi complex, and is also found in the plasma membrane . Its localization can influence its activity or function, including its role in cell signaling and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Benzoyl C2 Ceramide can be synthesized through a multi-step chemical process. The synthesis typically involves the acylation of a ceramide precursor with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is then purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple stages of chromatography and recrystallization to ensure the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-O-Benzoyl C2 Ceramide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ceramide structure can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various acylated ceramide derivatives.

Scientific Research Applications

1-O-Benzoyl C2 Ceramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating skin disorders, cancer, and neurodegenerative diseases.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing and barrier-enhancing properties.

Comparison with Similar Compounds

1-O-Benzoyl C2 Ceramide is unique compared to other ceramide derivatives due to the presence of the benzoyl group, which enhances its stability and bioavailability. Similar compounds include:

    N-Acetyl C2 Ceramide: Lacks the benzoyl group and has different stability and bioavailability properties.

    N-Palmitoyl C2 Ceramide: Contains a longer acyl chain, affecting its solubility and interaction with cellular membranes.

    N-Stearoyl C2 Ceramide: Similar to N-Palmitoyl C2 Ceramide but with an even longer acyl chain, further influencing its physical and chemical properties.

Properties

IUPAC Name

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(30)25(28-23(2)29)22-32-27(31)24-19-16-15-17-20-24/h15-21,25-26,30H,3-14,22H2,1-2H3,(H,28,29)/b21-18+/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYGQXEUMTGOL-UHIBZTAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C1=CC=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C1=CC=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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